molecular formula C17H26N2O B4713125 4-[1-(2-phenylethyl)piperidin-4-yl]morpholine

4-[1-(2-phenylethyl)piperidin-4-yl]morpholine

Cat. No.: B4713125
M. Wt: 274.4 g/mol
InChI Key: USKBEPWNEMPIOI-UHFFFAOYSA-N
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Description

4-[1-(2-phenylethyl)piperidin-4-yl]morpholine is a chemical compound that features a piperidine ring substituted with a phenylethyl group and a morpholine ring

Properties

IUPAC Name

4-[1-(2-phenylethyl)piperidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-4-16(5-3-1)6-9-18-10-7-17(8-11-18)19-12-14-20-15-13-19/h1-5,17H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKBEPWNEMPIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-phenylethyl)piperidin-4-yl]morpholine typically involves the reaction of 1-(2-phenylethyl)piperidin-4-amine with morpholine under specific conditions. One common method involves the use of a platinum or palladium catalyst in a reductive amination reaction. For example, the reaction can be carried out in an autoclave with hydrogen gas at a pressure of 0.5 MPa and a temperature of 80°C for 8 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-phenylethyl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

4-[1-(2-phenylethyl)piperidin-4-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anesthetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-phenylethyl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may play a role in binding to these targets, while the piperidine and morpholine rings contribute to the overall pharmacophore. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
  • 4-amino-1-N-phenylethylpiperidine

Uniqueness

4-[1-(2-phenylethyl)piperidin-4-yl]morpholine is unique due to the presence of both a piperidine and a morpholine ring, which can confer distinct chemical and pharmacological properties. The combination of these two rings in a single molecule can result in unique binding interactions and biological activities compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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